molecular formula C14H16N2O B1487130 6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-2-cyclopropylpyrimidin-4-ol CAS No. 2109514-69-2

6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-2-cyclopropylpyrimidin-4-ol

Cat. No.: B1487130
CAS No.: 2109514-69-2
M. Wt: 228.29 g/mol
InChI Key: LPJSIDGNUSEYLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-((1R,2S,4R)-bicyclo[221]hept-5-en-2-yl)-2-cyclopropylpyrimidin-4-ol is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-2-cyclopropylpyrimidin-4-ol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic heptene structure and the subsequent attachment of the pyrimidin-4-ol moiety. Common reagents used in these reactions include acetonitrile oxide and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production methods for this compound are still under development, with ongoing research focused on optimizing the yield and purity of the final product. Techniques such as high-pressure liquid chromatography (HPLC) and mass spectrometry are often employed to monitor the progress of the synthesis and ensure the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-2-cyclopropylpyrimidin-4-ol undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: Involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to promote substitution reactions. The conditions for these reactions vary, but they often require controlled temperatures and pressures to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce different reduced forms of the compound.

Scientific Research Applications

6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-2-cyclopropylpyrimidin-4-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-2-cyclopropylpyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, with ongoing research aimed at elucidating these mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-2-cyclopropylpyrimidin-4-ol is unique due to its combination of a bicyclic heptene structure with a pyrimidin-4-ol moiety, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

4-(2-bicyclo[2.2.1]hept-5-enyl)-2-cyclopropyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c17-13-7-12(15-14(16-13)9-3-4-9)11-6-8-1-2-10(11)5-8/h1-2,7-11H,3-6H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJSIDGNUSEYLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=O)N2)C3CC4CC3C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-2-cyclopropylpyrimidin-4-ol
Reactant of Route 2
6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-2-cyclopropylpyrimidin-4-ol
Reactant of Route 3
Reactant of Route 3
6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-2-cyclopropylpyrimidin-4-ol
Reactant of Route 4
6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-2-cyclopropylpyrimidin-4-ol
Reactant of Route 5
6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-2-cyclopropylpyrimidin-4-ol
Reactant of Route 6
Reactant of Route 6
6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-2-cyclopropylpyrimidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.